molecular formula C18H15IN2O2 B6105073 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone

Katalognummer B6105073
Molekulargewicht: 418.2 g/mol
InChI-Schlüssel: OFDCFDNUABJJJT-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound is also known as EIQA, and it is a member of the quinazolinone family of compounds.

Wirkmechanismus

The mechanism of action of EIQA is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
EIQA has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines. Additionally, EIQA has been shown to inhibit the migration and invasion of cancer cells, which are key steps in metastasis. In vivo studies have also shown that EIQA can inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EIQA in lab experiments is that it has shown promising results in both in vitro and in vivo studies, indicating its potential as a cancer therapeutic. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for maximum efficacy.

Zukünftige Richtungen

Future research on EIQA could focus on elucidating the mechanism of action to optimize its efficacy as a cancer therapeutic. Additionally, studies could investigate the potential use of EIQA in combination with other cancer therapies to enhance its antitumor effects. Finally, further in vivo studies could investigate the pharmacokinetics and toxicity of EIQA to assess its potential as a clinical candidate.

Synthesemethoden

The synthesis of EIQA involves several steps, including the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate then undergoes cyclization with guanidine to form the quinazolinone ring system. Finally, the iodination of the quinazolinone ring system produces the final product, 3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone.

Wissenschaftliche Forschungsanwendungen

EIQA has been the subject of several scientific studies due to its potential applications in cancer treatment. In vitro studies have shown that EIQA has antiproliferative effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also shown that EIQA can inhibit tumor growth in mouse models of breast cancer and lung cancer.

Eigenschaften

IUPAC Name

3-ethyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]-6-iodoquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2/c1-2-21-17(10-7-12-5-3-4-6-16(12)22)20-15-9-8-13(19)11-14(15)18(21)23/h3-11,22H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDCFDNUABJJJT-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.